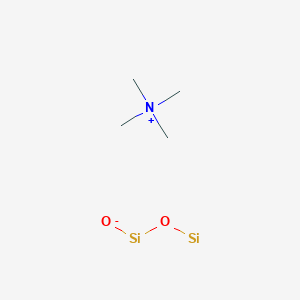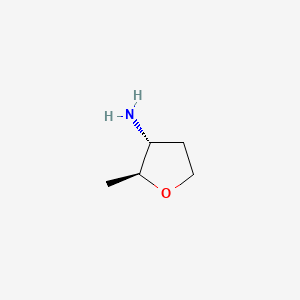![molecular formula C14H19N3O6 B13829832 2-[(2,4-Dinitrophenyl)amino]octanoic acid CAS No. 31356-30-6](/img/structure/B13829832.png)
2-[(2,4-Dinitrophenyl)amino]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dinitrophenyl)amino]octanoic acid is an organic compound with the molecular formula C14H19N3O6 It is a derivative of octanoic acid, where the amino group is substituted with a 2,4-dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]octanoic acid typically involves the reaction of octanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2-[(2,4-Dinitrophenyl)amino]octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]octanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The 2,4-dinitrophenyl group is known to interact with amino acid residues in proteins, leading to modifications that can alter protein function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A compound with similar nitro groups but different structural properties.
2,4-Dinitroaniline: Another compound with the 2,4-dinitrophenyl group but different functional groups.
Octanoic acid derivatives: Compounds with similar carbon chain lengths but different substituents.
Uniqueness
2-[(2,4-Dinitrophenyl)amino]octanoic acid is unique due to its combination of the 2,4-dinitrophenyl group and the octanoic acid backbone. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Propiedades
Número CAS |
31356-30-6 |
|---|---|
Fórmula molecular |
C14H19N3O6 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
2-(2,4-dinitroanilino)octanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-2-3-4-5-6-12(14(18)19)15-11-8-7-10(16(20)21)9-13(11)17(22)23/h7-9,12,15H,2-6H2,1H3,(H,18,19) |
Clave InChI |
FMJJTNGRCQKUIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


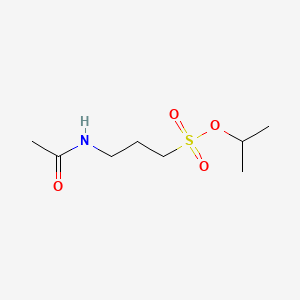
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
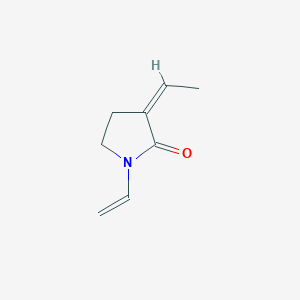
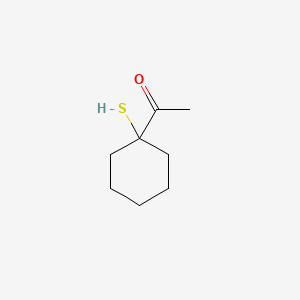
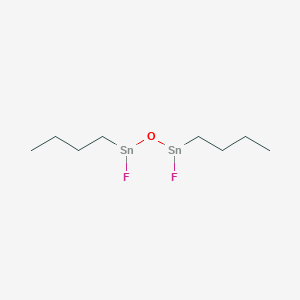
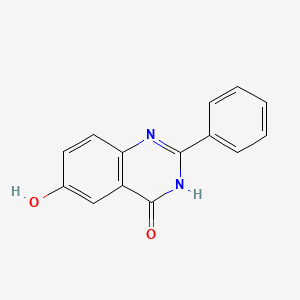
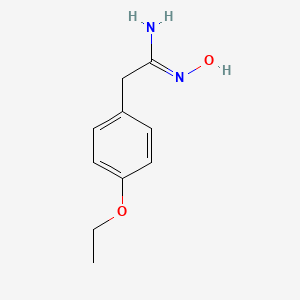
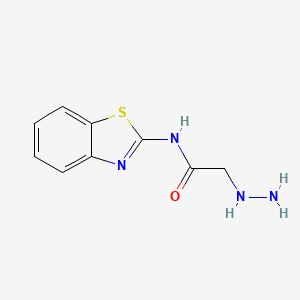
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

